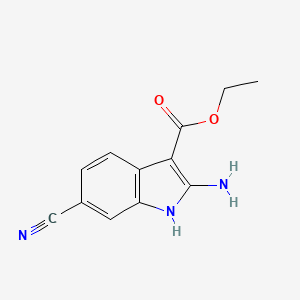

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-6-cyano-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-8-4-3-7(6-13)5-9(8)15-11(10)14/h3-5,15H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDUXSLZYACSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 6 Cyano 1h Indole 3 Carboxylate and Analogues

Foundational Synthetic Approaches to Indole (B1671886) Carboxylates

The indole core is a privileged structure in medicinal chemistry, and its synthesis has been a subject of intense study for over a century. Classical methods, while sometimes limited by harsh conditions, provide a fundamental understanding of indole formation and can be adapted for the synthesis of complex derivatives.

Classical Indole Synthesis Routes and their Adaptability

Several named reactions have become the bedrock of indole synthesis, each with its own set of advantages and limitations. Their adaptability for the synthesis of a polysubstituted indole like ethyl 2-amino-6-cyano-1H-indole-3-carboxylate is a key consideration for chemists.

The Fischer Indole Synthesis , discovered in 1883, is a robust method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the target molecule, a potential route would involve the condensation of a (4-cyanophenyl)hydrazine with a pyruvate (B1213749) derivative, followed by cyclization. The reaction's primary challenge lies in the potential for regioisomeric mixtures if unsymmetrical ketones are used and the often harsh acidic conditions required. rsc.org

The Reissert Indole Synthesis offers a pathway to indole-2-carboxylic acids, which are structurally related to the target's 3-carboxylate isomer. wikipedia.org This method begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization yields the indole-2-carboxylic acid. wikipedia.org Adapting this for the target molecule would necessitate starting with a 4-cyano-2-nitrotoluene and exploring methods to introduce the 2-amino group and shift the carboxylate to the 3-position, which would involve significant synthetic modifications.

The Larock Indole Synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. This method is highly versatile for producing polysubstituted indoles. To synthesize the target molecule via this route, one could envision the coupling of an o-iodoaniline bearing a cyano group at the 4-position with an appropriately substituted alkyne that would provide the 2-amino and 3-carboxylate functionalities. The regioselectivity of the alkyne insertion would be a critical factor to control.

A comparative overview of these classical methods is presented below:

| Synthesis Method | Starting Materials Example for Adaptation | Key Transformation | Adaptability Considerations |

| Fischer | (4-cyanophenyl)hydrazine and ethyl pyruvate | Acid-catalyzed cyclization of a phenylhydrazone | Potential for regioisomers, harsh acidic conditions |

| Reissert | 4-cyano-2-nitrotoluene and diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvate | Primarily yields indole-2-carboxylates, requires functional group manipulation |

| Larock | 2-iodo-5-cyanoaniline and a functionalized alkyne | Palladium-catalyzed heteroannulation | Control of regioselectivity during alkyne insertion is crucial |

Palladium-Catalyzed C-H Amination Strategies for Indole-2-carboxylates

Modern synthetic methods have focused on increasing efficiency and atom economy. Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing functional groups. While often focused on the C-2 position, these strategies provide insight into the functionalization of the indole nucleus. The synthesis of indole-2-carboxylate (B1230498) derivatives has been achieved through an aerobic palladium-catalyzed amination of aryl C-H bonds. This approach involves the intramolecular cyclization of 2-acetamido-3-aryl-acrylates, which can be readily prepared. The direct oxidative C-H amination leads to 1-acetyl indole-carboxylates, which can then be deacetylated. This methodology demonstrates the feasibility of forming the indole ring through a C-H activation approach, which could potentially be adapted for the synthesis of 2-aminoindole derivatives.

Contemporary Synthetic Strategies for this compound

Recent advancements in synthetic methodology have focused on the development of more efficient, sustainable, and versatile routes to complex molecules. These contemporary strategies often employ multi-component reactions, novel catalytic systems, and green chemistry principles.

One-Pot Multi-Component Reaction Approaches

One-pot multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. For the synthesis of 2-aminoindole derivatives, an efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves an initial SNAr reaction followed by a reduction/cyclization process. nih.gov This strategy is particularly relevant to the synthesis of the target molecule, as it directly installs the 2-amino group and a carbonyl functionality at the 3-position.

Another innovative two-step MCR approach assembles the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. rsc.org This method is notable for its mild and benign reaction conditions, use of ethanol (B145695) as a solvent, and avoidance of a metal catalyst. rsc.org

Catalytic Methodologies (e.g., Copper-Catalyzed Cascade Synthesis)

Catalytic cascade reactions, where a single catalyst promotes multiple transformations in a sequential manner, offer an elegant and efficient approach to the synthesis of complex molecules. A simple and efficient copper-catalyzed method for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives has been developed. researchgate.net This method utilizes a cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with alkyl 2-cyanoacetate or malononitrile (B47326) under mild conditions. researchgate.net This approach is highly promising for the synthesis of the target molecule, as it directly constructs the desired 2-amino-1H-indole-3-carboxylate core. The use of an N-(2-halo-4-cyanophenyl) precursor could directly lead to the desired 6-cyano substituted product.

The key features of this copper-catalyzed cascade synthesis are summarized in the table below:

| Catalyst System | Starting Materials | Key Reaction Steps | Relevance to Target Molecule |

| Copper(I) iodide / L-proline | N-(2-halophenyl)acetamide, alkyl 2-cyanoacetate | C-N coupling, intramolecular cyclization | Directly forms the 2-amino-1H-indole-3-carboxylate scaffold |

Green Chemistry Principles and Sustainable Synthesis Practices in Indole Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of indole synthesis, this has led to the development of catalyst-free and chromatography-free methodologies. For example, a multicomponent reaction of arylglyoxal, 1,3-dicarbonyl compounds, indole, and aromatic amines in a green solvent has been reported for the synthesis of functionalized pyrroles, showcasing a sustainable approach that could be adapted for indole synthesis. acs.orgacs.orgnih.gov Such methods emphasize high atom economy and a low E-factor (environmental factor). acs.org

The development of sustainable multicomponent indole syntheses that operate under mild conditions, utilize non-toxic and readily available starting materials, and employ green solvents like ethanol are at the forefront of modern organic synthesis. rsc.org These approaches not only provide access to valuable indole derivatives but also do so in an environmentally responsible manner.

Synthesis of Spiro-Oxindole Derivatives Incorporating the Indole-Carboxylate Moiety

The direct synthesis of spiro-oxindole derivatives from this compound is not extensively documented in mainstream chemical literature. The construction of the characteristic spiro-oxindole scaffold, which features a spirocyclic center at the C3 position of an oxindole (B195798) ring, typically commences from isatin (B1672199) or other pre-formed oxindole precursors.

However, a plausible synthetic pathway to spiro-oxindoles originating from this compound can be conceptualized. This approach would likely involve an initial transformation of the 2-aminoindole core into a 2-oxoindoline (oxindole) structure. Subsequent, well-established methodologies for spirocyclization at the C3 position of the oxindole ring could then be employed.

A potential initial step would be the conversion of the 2-amino group of the starting indole into a carbonyl group to form the corresponding ethyl 2-oxo-6-cyanoindoline-3-carboxylate. Various oxidative methods are known for the conversion of indoles to oxindoles. Once this key oxindole intermediate is obtained, it can be utilized in a variety of reactions to construct the spirocyclic framework.

One of the most powerful and convergent strategies for the synthesis of spiro-oxindoles is the use of multicomponent reactions (MCRs). These reactions allow for the formation of complex molecular architectures in a single synthetic operation from three or more starting materials. A common approach involves the reaction of an oxindole derivative, an activated methylene (B1212753) compound, and a third component, which can vary widely.

For instance, a three-component reaction of an N-substituted 5-sulfonylisatin, malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine (B6355638) can yield spiro[indoline-3,4′-pyran] derivatives. nih.gov The reaction is thought to proceed through an initial Knoevenagel condensation product of the isatin with the active methylene compound, which then undergoes a Michael addition and subsequent cyclization with the β-dicarbonyl compound.

Another prominent method for constructing spiro-oxindole systems is through [3+2] cycloaddition reactions. Azomethine ylides, generated in situ from the condensation of isatins with α-amino acids, can react with various dipolarophiles to afford spiro-pyrrolidinyl-oxindoles. For example, the reaction of an isatin and an amino acid with a 3-(2-pyrrolidinyl)-2-propen-1-one can lead to the formation of spiro[indoline-3,2′-pyrrolidine] derivatives. mdpi.com

The following tables summarize representative examples of multicomponent reactions used to synthesize spiro-oxindole derivatives, which could be adapted for an appropriately substituted ethyl 2-oxo-6-cyanoindoline-3-carboxylate intermediate.

Table 1: Synthesis of Spiro[indoline-3,4'-pyran] Derivatives via Multicomponent Reaction nih.gov

| Isatin Derivative | Activated Methylene | β-Dicarbonyl Compound | Catalyst | Solvent | Product |

| 5-Sulfonylisatin | Malononitrile | Ethyl acetoacetate | Piperidine | Methanol | Ethyl 2-amino-5'-sulfonyl-2'-oxo-spiro[indoline-3,4'-pyran]-3'-carboxylate |

| 5-Sulfonylisatin | Ethyl cyanoacetate | Acetylacetone | Piperidine | Methanol | Ethyl 6'-acetyl-5'-methyl-5-sulfonyl-2-oxospiro[indoline-3,4'-pyran]-2'-carboxylate |

Table 2: Synthesis of Spiro[indoline-pyrrolizin]-ones via [3+2] Cycloaddition mdpi.com

| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Product |

| Isatin | (2S)-octahydro-1H-indole-2-carboxylic acid | 2,6-bis(arylidene)cyclohexanone | Methanol | Spiro[indoline-pyrrolizin]-one derivative |

| 5-Chloroisatin | Sarcosine | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | Methanol | 5-Chloro-spiro[indoline-3,2'-pyrrolidine] derivative |

Chemical Reactivity and Strategic Derivatization of Ethyl 2 Amino 6 Cyano 1h Indole 3 Carboxylate

Chemical Reactivity of the Indole (B1671886) Nucleus (C-2, C-3, C-6 Functionalization)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the amino group at C-2 and the electron-withdrawing cyano and carboxylate groups at C-6 and C-3, respectively, modulates the typical reactivity of the indole nucleus.

C-2 Position : The C-2 position is occupied by an amino group, which is a key site for derivatization. Its reactivity is primarily centered on the nucleophilicity of the nitrogen atom, which is discussed in detail in section 3.2. The presence of this group significantly influences the electronic properties of the entire indole system.

C-3 Position : The C-3 position of an indole is typically the most nucleophilic and prone to electrophilic attack. However, in this molecule, the C-3 position is already substituted with an ethyl carboxylate group. Further functionalization at this position would require more advanced strategies, such as metal-catalyzed C-H activation, though this is challenging due to the existing substitution. More commonly, reactivity at this position involves modification of the existing ester group (see section 3.3). Nevertheless, strategies for the direct C-3 arylation of other indole systems have been developed, for instance, using photoinduced electron donor-acceptor (EDA) complexes where an amine can act as a transient occupying group at C-2 to direct functionalization to C-3. acs.org Major strategies for introducing an amino group at the C3 position of indoles include nitration or azidation followed by reduction. mdpi.com

C-6 Position : The benzene (B151609) portion of the indole ring is less reactive than the pyrrole (B145914) ring. Electrophilic aromatic substitution typically occurs at the C-5 position. However, functionalization at the C-6 position can be achieved. For instance, Brønsted acid-catalyzed reactions have been used for the C-6 functionalization of other 2,3-disubstituted indoles, allowing for the construction of complex side chains. The existing cyano group at C-6 primarily serves as a handle for further transformations rather than a director for electrophilic substitution (see section 3.4).

Synthetic Transformations at the C-2 Amino Functionality

The 2-amino group is a potent nucleophile and a key handle for diversification. Its reactions are fundamental to creating a wide array of derivatives. A primary transformation is N-protection, which can prevent unwanted side reactions during subsequent modifications elsewhere on the molecule.

One of the most common protection strategies for amino groups is the formation of a carbamate. For example, the related compound ethyl 2-amino-1H-indole-3-carboxylate can be readily converted to its N-Boc (tert-butoxycarbonyl) protected derivative. arkat-usa.org This reaction typically involves deprotonation of the indole N-H and/or the 2-amino group with a base like sodium hydride, followed by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O). arkat-usa.org This transformation yields ethyl 2-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate, rendering the amino group less nucleophilic and stable to a range of reaction conditions. arkat-usa.org

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 2-amino-1H-indole-3-carboxylate | 1. Sodium Hydride (NaH) in DMF 2. Di-tert-butyl dicarbonate (Boc₂O) | Ethyl 2-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate | arkat-usa.org |

Other potential transformations of the 2-amino group, based on general amine chemistry, include acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to form a diazonium salt, which can then be displaced by various nucleophiles.

Reactions and Modifications of the C-3 Ethyl Carboxylate Group

The ethyl carboxylate group at the C-3 position is another key site for chemical modification, although its reactivity can be complex and challenging.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid via hydrolysis is a fundamental transformation. However, for 2-amino-1H-indole-3-carboxylate esters, this reaction is not straightforward. arkat-usa.org Attempts to hydrolyze the ethyl ester under basic conditions (e.g., using sodium hydroxide) have been shown to result in the opening of the indole ring rather than simple saponification. arkat-usa.org Similarly, acidic hydrolysis of the corresponding tert-butyl ester led to the formation of an indolin-2-imine hydrochloride, again avoiding the desired carboxylic acid. arkat-usa.org These studies highlight the unusual reactivity of this scaffold and the difficulty in accessing the free 2-amino-1H-indole-3-carboxylic acid. arkat-usa.org

Amidation and Reduction: Despite the challenges with hydrolysis, other transformations of the ester are possible.

Hydrazinolysis : The ester can be converted into a carbohydrazide. For instance, ethyl indol-2-carboxylate (ester at the C-2 position) reacts with hydrazine (B178648) to afford indol-2-carbohydrazide. mdpi.com A similar reaction could be envisioned for the C-3 ester of the title compound to yield 2-amino-6-cyano-1H-indole-3-carbohydrazide, which is a versatile intermediate for synthesizing heterocycles like oxadiazoles (B1248032) or pyrazoles.

Reduction : The ester group can potentially be reduced to a primary alcohol (3-hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would provide a different type of functional group for further derivatization.

| Reaction Type | Reagents | Potential Product | Challenges/Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq) or HCl (aq) | 2-amino-6-cyano-1H-indole-3-carboxylic acid | Leads to ring-opening or rearrangement products. | arkat-usa.org |

| Hydrazinolysis | Hydrazine (N₂H₄) | 2-amino-6-cyano-1H-indole-3-carbohydrazide | Analogous reaction is successful on indol-2-carboxylates. | mdpi.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-amino-6-cyano-1H-indol-3-yl)methanol | Standard reaction for ester reduction. | General Knowledge |

Chemical Transformations of the C-6 Cyano Substituent

The cyano group on the benzene ring is a versatile functional group that can be converted into several other important moieties, significantly broadening the synthetic possibilities.

Hydrolysis to Carboxylic Acid: The nitrile (cyano) group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com The reaction proceeds through an intermediate carboxamide. chemistrysteps.com For instance, reacting the 6-cyano derivative with a strong acid like aqueous HCl or H₂SO₄, often at elevated temperatures, would yield 2-amino-3-(ethoxycarbonyl)-1H-indole-6-carboxylic acid. google.com Similarly, basic hydrolysis with aqueous NaOH would produce the corresponding carboxylate salt. Biocatalytic methods using nitrilase enzymes also offer a mild alternative for this transformation. thieme-connect.deorganic-chemistry.org

Reduction to Primary Amine: The cyano group can be reduced to a primary amine (an aminomethyl group). This is a valuable transformation for introducing a flexible basic side chain. Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that efficiently converts nitriles to primary amines. youtube.com

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is another effective method. youtube.comresearchgate.net

Borane (B79455) Reagents : Reagents like borane (BH₃) or ammonia (B1221849) borane can also be used for the reduction of nitriles. organic-chemistry.org

This reaction would convert the title compound into ethyl 2-amino-6-(aminomethyl)-1H-indole-3-carboxylate.

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | chemistrysteps.comgoogle.com |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | youtube.com |

| Reduction | H₂, Pd/C or Raney Ni | Primary Amine (-CH₂NH₂) | researchgate.netorganic-chemistry.org |

Strategic Synthesis of Analogues and Derivatives of Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

The synthesis of the title compound and its analogues often relies on constructing the indole ring from acyclic precursors. Several powerful synthetic strategies have been developed.

A common approach involves the reaction of an ortho-halonitroarene with a derivative of cyanoacetic acid. nih.gov For example, 2-fluoronitrobenzene can react with a cyanoacetamide in a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization using reagents like zinc (Zn) and iron(III) chloride (FeCl₃) to form the 2-aminoindole core in a one-pot process. nih.gov By choosing the appropriately substituted nitroarene (e.g., 4-fluoro-3-nitrobenzonitrile) and cyanoacetic ester, this method can be adapted to synthesize the title compound.

Another powerful method is the copper-catalyzed reaction between an N-(2-halophenyl)acetamide and an alkyl cyanoacetate. This approach was successfully used to prepare ethyl 2-amino-1H-indole-3-carboxylate from N-(2-bromophenyl)-2,2,2-trifluoroacetamide and ethyl cyanoacetate. arkat-usa.org

Furthermore, analogues of the title compound are valuable intermediates in the synthesis of complex pharmaceuticals. The closely related ethyl 6-cyano-1H-indole-3-carboxylate is a key building block in the industrial synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. google.comoup.com The synthesis involves a condensation reaction between the indole ester and a substituted benzyl (B1604629) alcohol, followed by hydrolysis and cyclization. google.com

The synthesis of more complex derivatives, such as spiro[indole-3,4′-pyridine] compounds, can be achieved through multi-component reactions involving isatins, malononitrile (B47326), and other reagents, showcasing the versatility of the indole core in constructing intricate molecular architectures. nih.gov

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for Novel Analogues of Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

The rational design of novel analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of various positions on the indole (B1671886) ring system to explore the chemical space and identify key interactions with biological targets.

One common approach is the introduction of diverse substituents at the C5 and C6 positions of the indole nucleus. This allows for the modulation of electronic and steric properties, which can significantly influence binding affinity and efficacy. For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the electron density of the indole ring, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking. nih.gov

Another key design principle is the modification of the C2-amino and C3-carboxylate groups. The C2-amino group can be acylated or alkylated to introduce new functionalities that may form additional interactions with the target protein. Similarly, the ethyl ester of the C3-carboxylate can be replaced with other alkyl groups or converted to an amide to fine-tune the compound's polarity and metabolic stability.

Furthermore, isosteric replacement is a valuable tool in the rational design of new analogues. For example, replacing the indole core with a bioisosteric scaffold, such as an azaindole, can lead to improved pharmacological properties while maintaining the essential binding interactions. nih.gov The design process is often aided by computational methods, such as molecular docking, to predict the binding modes of newly designed compounds and prioritize their synthesis. mdpi.com

Elucidating Structure-Activity Relationships Governing Mechanistic Biological Engagement

The biological activity of this compound analogues is intricately linked to their chemical structure. SAR studies aim to decipher these relationships to guide the design of more potent and selective compounds.

The nature and position of substituents on the indole ring have a profound impact on the biological activity of this class of compounds. SAR studies have revealed several key trends:

Substitution at C5: The introduction of small alkyl or halogen groups at the C5 position of the indole ring has been shown to enhance the potency of some indole-2-carboxamide series. nih.gov For example, a chloro or fluoro group at this position can increase the inhibitory activity at certain receptors. nih.gov

Substitution at C6: The cyano group at the C6 position is a key feature of the parent compound. Modifications at this position can significantly alter the activity profile.

Substitution on Aryl Rings: In analogues where an additional aryl ring is present, the substitution pattern on this ring is critical. For instance, in a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, the presence and position of substituents on the 4-phenyl ring dramatically influenced their anti-tumor activity. nih.gov

To illustrate the impact of substituent variations, the following table presents the in vitro cytotoxic activity (IC50) of a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives against the H460 human non-small cell lung cancer cell line. This series is structurally related to the subject compound and demonstrates the principles of SAR.

| Compound | R1 (on Indole N) | R2 (on Phenyl Ring) | IC50 (µM) against H460 cells |

|---|---|---|---|

| 1 | H | H | 0.14 |

| 2 | H | 4-F | 0.045 |

| 3 | H | 4-Cl | 0.038 |

| 4 | H | 4-CH3 | 0.062 |

| 5 | CH3 | H | 0.025 |

| 6 | CH3 | 4-F | 0.019 |

Data is illustrative and based on findings for structurally related compounds. nih.gov

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. Conformational analysis of indole-3-carboxylate (B1236618) derivatives helps in understanding the preferred spatial orientation of the molecule when interacting with its biological target.

The rotational barrier around the C3-carboxyl bond and the orientation of the ethyl group can influence how the molecule fits into a binding pocket. Intramolecular hydrogen bonding between the C2-amino group and the C3-carboxylate can also play a role in stabilizing a particular conformation, which may be the bioactive conformation.

Stereochemistry is also a crucial factor. If a chiral center is introduced into the molecule, the different enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. For example, in a related series of compounds, it was observed that the stereochemistry at a particular position was critical for potent activity, with one enantiomer being significantly more active than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com These models can then be used to predict the activity of newly designed compounds, thereby saving time and resources in the drug discovery process.

For indole-based compounds, 2D- and 3D-QSAR studies have been successfully employed to predict their activity as, for example, kinase inhibitors. mdpi.comacs.org In a typical QSAR study, a set of molecules with known biological activities (the training set) is used to develop a model. The chemical structures are represented by a set of numerical descriptors that quantify their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

Commonly used descriptors in QSAR studies of indole derivatives include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule.

Multiple linear regression (MLR) and partial least squares (PLS) are statistical methods often used to build the QSAR models. The predictive power of the model is then validated using an external set of compounds (the test set) that were not used in the model development.

A successful QSAR model can provide valuable insights into the structural requirements for high biological activity. For instance, a model might indicate that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position is likely to improve potency. These insights can then be used to guide the rational design of new, more active analogues of this compound.

Mechanistic Investigations of Biological Interactions and Target Modulation

Molecular Target Identification and Mechanistic Validation Approaches

Currently, there is a lack of specific studies identifying and validating the direct molecular targets of Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate. While related indole (B1671886) structures have been investigated as inhibitors of various proteins, including those in the Bcl-2 family, specific target engagement and validation for this compound have not been reported.

Enzymatic Interaction Kinetics and Inhibitory Mechanisms

No specific data is available concerning the enzymatic interaction kinetics and inhibitory mechanisms of this compound. Research on similar compounds suggests potential interactions with kinases or other enzymes, but without direct experimental evidence, the inhibitory profile and mechanism of action for this specific molecule remain unknown.

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

Information regarding the receptor binding profile and the dynamics of ligand-receptor interactions for this compound is not present in the reviewed literature.

In Vitro Cellular Pathway Modulation at the Molecular Level

Detailed studies on the modulation of cellular pathways at the molecular level by this compound are not available. While research into other indole derivatives has shown effects on gene expression and protein-protein interactions, these findings cannot be directly extrapolated to this specific compound.

There is no available research that details the mechanisms by which this compound may modulate gene expression.

While some indole-based molecules have been identified as modulators of protein-protein interactions, particularly as inhibitors of anti-apoptotic Bcl-2 proteins, there is no specific evidence to suggest that this compound functions in this capacity. The search for novel Bcl-2 inhibitors has yielded various indole-containing compounds, but the activity of this specific ester has not been characterized. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Analyses of Electronic Structure and Reactivity

No specific studies detailing quantum chemical analyses, such as Density Functional Theory (DFT) calculations, for Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate were found. Such analyses for other indole (B1671886) derivatives typically investigate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors to understand their electronic properties and reactivity. figshare.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There were no molecular docking studies specifically investigating the binding of this compound with any biological target. Molecular docking is a common computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as seen in studies of other complex indole structures. researchgate.netnih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

No molecular dynamics (MD) simulation studies for complexes involving this compound were identified. MD simulations are used to analyze the physical movements of atoms and molecules in a complex over time, providing insights into the stability of ligand-protein interactions. nih.govmdpi.comstmjournals.com

In Silico Elucidation of Mechanistic Pathways

Information regarding the in silico elucidation of mechanistic pathways for the synthesis or reactions of this compound is not available. Computational methods are often employed to study reaction mechanisms, such as the Fischer indole synthesis, to understand transition states and energy profiles. acs.orgwikipedia.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate (molecular formula: C₁₂H₁₁N₃O₂), HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This high accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study its fragmentation patterns. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which provide invaluable information about the compound's structure and the connectivity of its atoms. This fragmentation data serves as a fingerprint for the molecule, aiding in its unequivocal identification.

Advanced Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the amino protons, and the protons of the ethyl group.

¹³C NMR: This would reveal the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the indole ring system.

Vibrational Spectroscopic Techniques (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino and indole groups, the C≡N stretching of the cyano group (typically in the 2200-2300 cm⁻¹ region), and the C=O stretching of the ethyl ester group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The cyano group, in particular, often gives a strong and sharp signal in the Raman spectrum, which is useful for identification.

Ultraviolet-Visible Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would show characteristic absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated system. The position and intensity of these absorptions are influenced by the various substituents on the indole ring, providing insight into the electronic structure of the molecule.

Future Directions and Emerging Research Avenues

Innovation in Synthetic Methodologies and Material Applications

Advances in synthetic organic chemistry are continuously providing more efficient, sustainable, and versatile tools for the functionalization of heterocyclic compounds like indoles. scispace.com The future synthesis of analogues of Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate will likely move beyond traditional methods to embrace greener and more precise technologies.

Emerging synthetic strategies applicable to this scaffold include:

C-H Functionalization: Recent breakthroughs, such as transition-metal-catalyzed C-H activation, offer a direct way to modify the indole (B1671886) core without the need for pre-functionalized starting materials. scienmag.com For instance, copper-catalyzed C5 alkylation could introduce new substituents to the benzene (B151609) portion of the indole ring, expanding the chemical diversity of derivatives. scienmag.com

Photochemical Methods: Photoinduced electron-donor-acceptor (EDA) complexes have emerged as a powerful and sustainable strategy for generating radicals and forming new carbon-carbon bonds. acs.org This approach could be adapted for the selective C3 arylation of the indole scaffold, allowing for the introduction of various aromatic and heteroaromatic groups. acs.orgacs.org

Green Chemistry Approaches: Methodologies that reduce waste and energy consumption are becoming paramount. scispace.combioengineer.org The use of microwave irradiation, sonication, and solvent-free reaction conditions has already been successfully applied to the synthesis of other indole derivatives and could be optimized for this specific scaffold. scispace.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound derivatives could streamline production for further screening and development.

Beyond pharmacology, the unique electronic properties conferred by the cyano and amino groups, combined with the aromatic indole core, suggest potential applications in materials science. These could include the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or novel semiconductors.

Identification and Characterization of Novel Biological Targets

The indole scaffold is known to interact with a wide array of biological targets, demonstrating its versatility in therapeutic design. nih.gov While specific targets for this compound are not yet fully elucidated, the activities of related indole compounds provide a roadmap for future investigation.

Known biological targets for various indole-based compounds include protein kinases, tubulin, and apoptosis regulators, making them relevant to therapeutic areas like oncology, neurodegenerative diseases, and infectious diseases. nih.gov For example, indole derivatives have been developed as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in cancer progression. nih.gov Others have been shown to disrupt microtubule dynamics by binding to tubulin, a validated target in cancer therapy. acs.orgnih.gov The structural features of this compound make it a candidate for investigation against these and other target classes.

Future research should focus on systematically screening this compound and its derivatives against diverse panels of biological targets. This could lead to the identification of novel mechanisms of action or the validation of new therapeutic hypotheses. The development of chemical probes based on this scaffold could also aid in target identification and validation studies, helping to unravel complex biological pathways.

Table 1: Selected Biological Targets of Indole-Based Scaffolds

| Target Class | Specific Target Example | Associated Disease Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, BRAFV600E | Cancer | nih.gov |

| Apoptosis Regulators | Bcl-2 | Cancer | mdpi.com |

| Cytoskeletal Proteins | Tubulin | Cancer, Neurodegenerative Diseases | nih.govnih.gov |

| Enzymes | Cyclooxygenase (COX) | Inflammation | acs.org |

| Receptors | Progesterone Receptor | Endocrinology, Cancer | acs.org |

| Mycobacterial Enzymes | Mycolic Acid Synthesis | Tuberculosis | nih.gov |

Strategic Integration with High-Throughput Screening for Mechanistic Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" with desired biological activity. drugtargetreview.comslideshare.net The integration of HTS, both in vitro and in silico, will be crucial for unlocking the therapeutic potential of this compound and its analogues.

A library of derivatives can be generated by systematically modifying the core scaffold at its functional group "handles." This library can then be subjected to a variety of HTS campaigns:

Target-Based Screening: Assays can be designed to measure the inhibition or activation of specific, validated targets, such as a particular protein kinase or enzyme. drugtargetreview.com

Phenotypic Screening: Cell-based assays can identify compounds that produce a desired physiological effect (e.g., inducing apoptosis in cancer cells) without prior knowledge of the specific molecular target. ewadirect.com This approach is particularly powerful for discovering compounds with novel mechanisms of action.

High-Throughput Computational Screening (HTCS): Virtual screening techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can computationally screen millions of virtual compounds against a target's structure. nih.gov This allows for the prioritization of compounds for synthesis and in vitro testing, saving significant time and resources. nih.gov

The data generated from HTS campaigns provides the initial "hits" and crucial information for subsequent lead optimization. drugtargetreview.com Follow-up studies are then required to confirm activity, determine the mechanism of action, and establish a preliminary structure-activity relationship (SAR).

Table 2: High-Throughput Screening Strategies for Lead Identification

| Screening Type | Description | Key Advantages | Reference |

|---|---|---|---|

| In Vitro HTS | Automated biochemical or cell-based assays to test physical compound libraries against biological targets. | Directly measures biological activity; can identify novel mechanisms through phenotypic screens. | drugtargetreview.comewadirect.com |

| In Silico (Virtual) HTS | Computational methods like molecular docking to predict the binding of virtual compounds to a target structure. | Extremely fast and cost-effective; allows for the screening of enormous chemical spaces. | nih.gov |

| Fragment-Based Screening | Screening of smaller, low-complexity molecules ("fragments") to identify weak binders, which are then optimized into potent leads. | Efficiently explores chemical space; often yields leads with better physicochemical properties. | |

| High-Content Screening (HCS) | An image-based, multiparametric analysis of cells to provide more detailed information on a compound's effects. | Provides mechanistic insights early in the discovery process by measuring multiple cellular parameters simultaneously. |

Conceptual Design of Next-Generation Indole-Based Scaffolds for Enhanced Mechanistic Efficacy

The ultimate goal is to use the knowledge gained from synthetic, biological, and screening studies to rationally design next-generation indole-based compounds with superior efficacy, selectivity, and drug-like properties. The this compound scaffold serves as an excellent starting point for this endeavor.

Key strategies for the conceptual design of advanced analogues include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a systematic series of related compounds, researchers can determine which structural features are essential for biological activity. This knowledge guides the design of more potent molecules.

Computational and Molecular Modeling: Advanced computational tools can predict how a designed molecule will bind to its target protein. nih.gov This allows for the in silico optimization of interactions to enhance binding affinity and selectivity before committing to chemical synthesis.

Scaffold Hopping and Bioisosteric Replacement: These medicinal chemistry strategies involve replacing parts of the molecule with structurally different but functionally similar groups. This can be used to optimize pharmacokinetic properties, reduce off-target effects, or circumvent existing patents.

Multi-Target Drug Design: For complex diseases like cancer, targeting a single pathway is often insufficient. nih.gov The indole scaffold is well-suited for the design of single molecules that can modulate multiple, disease-relevant targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance. nih.govmdpi.com

By combining these innovative design principles with efficient synthetic methodologies and robust biological evaluation, the scientific community can harness the full potential of the this compound scaffold to develop the next generation of therapeutics.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

- Cyclization reactions : Starting from substituted indole precursors, cyano and amino groups are introduced via nucleophilic substitution or condensation. For example, 3-formyl-indole intermediates can react with cyanating agents (e.g., KCN/CuCN) under acidic conditions .

- Esterification : Ethyl ester groups are introduced using ethyl chloroformate or ethanol under reflux with catalytic acid .

Optimization strategies : - Temperature control (e.g., reflux in acetic acid for 3–5 hours) to balance reaction rate and byproduct formation .

- Use of sodium acetate as a base to stabilize intermediates .

- Monitoring reaction progress via TLC or HPLC to isolate pure products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 4.2–4.4 ppm (quartet, ethyl CH2), and δ 6.8–8.2 ppm (aromatic protons) confirm the indole core and substituents .

- ¹³C NMR : Signals for the cyano group (~110–120 ppm) and ester carbonyl (~165–170 ppm) .

- HRMS : Exact mass determination to validate molecular formula (e.g., C12H11N3O2 requires m/z 237.0851) .

- Melting point analysis : Consistency with literature values (e.g., ~232–234°C for analogous indole esters) .

Q. How can researchers ensure purity during synthesis, and what purification methods are recommended?

- Recrystallization : Use polar solvents (DMF/acetic acid mixtures) to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients to isolate the target compound from side products .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered structures) be resolved during structural analysis?

- SHELX refinement : Use SHELXL for small-molecule refinement, employing restraints for disordered atoms and integrating high-resolution data (e.g., synchrotron sources) .

- Twinned data handling : Apply TWIN/BASF commands in SHELXTL to model twinned crystals, particularly for indole derivatives prone to packing anomalies .

- Validation tools : Check R-factors and ADDSYM alerts to ensure structural plausibility .

Q. What mechanistic insights explain the reactivity of the cyano group in this compound during nucleophilic substitution?

- Electrophilicity : The cyano group’s electron-withdrawing nature activates the indole C6 position for nucleophilic attack (e.g., by amines or thiols) .

- Kinetic studies : Monitor reaction rates under varying pH and temperature to identify intermediates (e.g., using stopped-flow UV-Vis spectroscopy).

- DFT calculations : Model transition states to predict regioselectivity in substitution reactions .

Q. How can researchers address low yields in cross-coupling reactions involving the indole core?

- Catalyst screening : Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for Suzuki or Buchwald couplings .

- Solvent optimization : Use DMF or THF with controlled moisture levels to stabilize palladium intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize decomposition .

Q. What strategies are effective for resolving discrepancies between computational and experimental spectroscopic data?

- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers contributing to NMR shifts .

- Solvent effects : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent-induced shifts .

- Cross-validation : Compare IR and Raman spectra with computational vibrational modes .

Q. How does the electronic nature of substituents influence the compound’s fluorescence properties?

- Hammett studies : Correlate substituent σ values with fluorescence quantum yields. The cyano group’s strong electron-withdrawing effect enhances π→π* transitions, increasing emission intensity .

- Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to assess dipole-dipole interactions .

Applications in Drug Discovery

Q. What in silico methods predict the biological activity of this compound as a kinase inhibitor?

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) .

- QSAR modeling : Train models on indole derivatives with known IC50 values to predict potency .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Q. How can SAR studies optimize the compound’s antimicrobial activity?

- Substituent variation : Synthesize analogs with halogens (Br, Cl) at C6 or C2 to enhance membrane penetration .

- Bioisosteric replacement : Replace the cyano group with nitro or trifluoromethyl to balance lipophilicity .

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.